1,3-Dimethyl-1H-indol-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylindol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)10-8(7)4-3-5-9(10)12/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTPLFIGLRMSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 1,3 Dimethyl 1h Indol 7 Ol
Electrophilic Aromatic Substitution (EAS) Patterns of the 1,3-Dimethyl-1H-indol-7-ol Ring System
The indole (B1671886) nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this reaction are significantly influenced by the substituents present on the indole ring. In the case of this compound, the methyl groups at the 1 and 3 positions, along with the hydroxyl group at the 7-position, play a crucial role in directing incoming electrophiles.
The inherent reactivity of the indole ring favors electrophilic attack at the C3 position of the pyrrole (B145914) ring. However, in this compound, the C3 position is already substituted with a methyl group. This blockage shifts the focus of electrophilic attack to other positions on the indole nucleus.
Generally, in the absence of a substituent at C3, electrophilic substitution on the indole ring occurs preferentially at this position. When the C3 position is blocked, electrophilic substitution can occur at the C2, C4, C5, or C6 positions of the benzene (B151609) ring, with the precise location being dictated by the electronic effects of the existing substituents. The electron-donating nature of the nitrogen atom in the pyrrole ring activates the entire indole system towards electrophilic attack.
For 4-substituted indoles where the C3 and C5 positions are unsubstituted, electrophilic aromatic substitution can occur at either of these sites. The outcome is often dependent on the reaction conditions and the nature of the substituents. For instance, the absence of an electron-donating group on the benzene portion of the indole ring tends to favor C3 substitution. Conversely, the presence of electron-donating groups can direct the substitution to the C5 position. Furthermore, protecting the indole nitrogen with an electron-withdrawing group can decrease the nucleophilicity of the C3 position, thereby favoring substitution at the C5 position d-nb.infonih.gov.
The following table summarizes the general regioselectivity for electrophilic aromatic substitution on the indole ring system:
| Position | General Reactivity | Influence of Substituents on this compound |
| C2 | Less favored than C3 due to the disruption of the pyrrole aromaticity. | Possible site for substitution, but generally less favored than positions on the benzene ring. |
| C3 | Most favored position for electrophilic attack in unsubstituted indoles. | Blocked by a methyl group. |
| C4 | Activated by the hydroxyl group at C7 through resonance. | A likely site for electrophilic attack due to the strong activating effect of the adjacent hydroxyl group. |
| C5 | A potential site for substitution. | The directing influence of the 7-hydroxyl group makes this position less favored than C4 and C6. |
| C6 | Activated by the hydroxyl group at C7 through resonance. | A likely site for electrophilic attack. |
The substituents on the this compound ring have a profound impact on its reactivity and the orientation of incoming electrophiles.
7-Hydroxyl Group: The hydroxyl group at the C7 position is a strong activating group. Through its +R (resonance) effect, it donates electron density to the benzene ring, particularly at the ortho (C6) and para (C4) positions relative to itself. This significantly increases the nucleophilicity of these positions, making them prime targets for electrophilic attack. The inductive effect (-I) of the oxygen atom is weaker than its resonance effect.
3-Methyl Group: The methyl group at the C3 position, as previously mentioned, blocks the most reactive site of the indole nucleus. This steric hindrance forces electrophiles to attack other available positions. It also contributes a minor activating effect through its +I effect.
The combined electronic effects of the 7-hydroxyl and 1-methyl groups strongly activate the benzene portion of the indole ring. The directing influence of the powerful 7-hydroxyl group is expected to dominate, leading to a preference for substitution at the C4 and C6 positions.
Reactions at the 7-Hydroxyl Group of this compound
The phenolic hydroxyl group at the C7 position is a key functional group that can undergo a variety of chemical transformations, providing a handle for further derivatization of the molecule.
The hydroxyl group of this compound can readily undergo etherification and esterification reactions, which are common methods for modifying phenolic compounds.
Etherification: This reaction involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol (B47542) with a base like sodium hydride) acts as a nucleophile and attacks an alkyl halide.
Esterification: Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid or a base.
These reactions are valuable for introducing a wide range of functional groups onto the indole scaffold, which can modulate the molecule's physical, chemical, and biological properties.
Phenolic hydroxyl groups are susceptible to oxidation. The oxidation of this compound can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. The oxidation of phenols often proceeds through the formation of a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. Subsequent reactions of this radical can lead to the formation of quinone-type structures or coupling products.
The presence of the electron-rich indole ring system can influence the oxidation process. The specific oxidation products of this compound would need to be determined experimentally, but potential pathways could involve oxidation to a 6,7-dione or polymerization.
The 7-hydroxyl group of this compound can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the oxygen lone pairs). The ability of the indole N-H group to act as a hydrogen bond donor is a significant factor in the structure and function of many indole-containing molecules, such as the amino acid tryptophan. However, in this compound, the nitrogen is methylated, eliminating its ability to act as a hydrogen bond donor nih.gov.
Intermolecular hydrogen bonding can significantly influence the physical properties of the compound, such as its melting point and solubility. For instance, strong hydrogen bonds can lead to higher boiling points. Intramolecular hydrogen bonding, if sterically feasible, could occur between the 7-hydroxyl group and a substituent at the C6 position, which would affect the conformation of the molecule and the reactivity of the hydroxyl group. The presence of hydrogen bonding can also influence the reactivity of the molecule by affecting the availability of the hydroxyl proton and the electron density on the oxygen atom.
Reactions at the Indole Nitrogen (N1) of this compound
The nitrogen atom within the indole ring of this compound serves as a key site for synthetic modifications, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical and biological properties.
Alkylation and Acylation Reactions
The indole nitrogen can be readily alkylated or acylated to introduce new functional groups.
Alkylation: N-alkylation of indoles is a common strategy to introduce alkyl groups onto the indole nitrogen. rsc.org Classical methods often employ a strong base like sodium hydride to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org However, alternative methods have been developed to avoid the use of harsh reagents. For instance, palladium-catalyzed Friedel-Crafts-type alkylation of indoles with allyl esters has been demonstrated in water under aerobic conditions. mdpi.com Another approach involves a one-pot, three-component Fischer indolisation–indole N-alkylation sequence, which allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org Indium-catalyzed, solvent-enabled regioselective N1-alkylation of 2,3-disubstituted indoles with p-quinone methides has also been reported. acs.org
Acylation: N-acylation introduces an acyl group to the indole nitrogen, a common motif in many pharmaceuticals and natural products. nih.gov While acyl chlorides are often used, their high reactivity can lead to poor functional group tolerance. nih.govnih.gov Thioesters have emerged as a stable acyl source for the chemoselective N-acylation of indoles. nih.gov The reaction of an indole with a thioester in the presence of a base like cesium carbonate can efficiently produce N-acylated indoles. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | NaH, Alkyl halide, DMF or THF | 1-Alkyl-indole | rsc.org |
| N-Alkylation | Polymeric Pd catalyst, Allyl ester, Et3N, H2O | 3-Allyl-1H-indole | mdpi.com |
| N-Alkylation | Aryl hydrazine, Ketone, Alkyl halide (one-pot) | 1,2,3-Trisubstituted indole | rsc.org |
| N-Acylation | Thioester, Cs2CO3, Xylene, 140 °C | 1-Acyl-indole | nih.gov |
| N-Acylation | Acetic anhydride or Acyl chloride, DBU | 1-Acyloxyindole | nih.gov |
Protonation/Deprotonation Behavior and Tautomerism
The protonation and deprotonation of the indole nitrogen in this compound can influence its reactivity. The pKa of the N-H proton in unsubstituted indole is approximately 17 in dimethyl sulfoxide (DMSO), indicating its weakly acidic nature. The presence of the electron-donating methyl groups at the 1 and 3 positions would be expected to slightly increase the electron density on the nitrogen, potentially making it a stronger base and a weaker acid.
Tautomerism, the interconversion of structural isomers, is a known phenomenon in indole chemistry. For this compound, the most relevant tautomeric equilibrium would involve the proton on the hydroxyl group. While the 7-hydroxy form is expected to be the major tautomer, the existence of a keto tautomer, 1,3-dimethyl-1,6-dihydro-7H-indol-7-one, is possible, although likely to be a minor contributor under normal conditions. The position of this equilibrium can be influenced by factors such as solvent polarity. mdpi.com For instance, studies on similar hydroxy-substituted heterocyclic systems have shown that polar aprotic solvents can favor the keto form, while non-polar solvents may favor the enol (hydroxy) form. mdpi.com
Functional Group Interconversions and Advanced Transformations on the this compound Scaffold
Functional group interconversions (FGIs) are essential for modifying the this compound scaffold to create a diverse range of derivatives. The hydroxyl group at the 7-position is a prime target for such transformations.
The hydroxyl group can be converted into other functional groups through various reactions:
Conversion to Halides: The hydroxyl group can be transformed into a halide (Cl, Br, I), which are good leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu Reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine (Ph₃P) and a halogen source can be employed for this purpose. vanderbilt.eduub.edu
Conversion to Sulfonate Esters: The hydroxyl group can be converted to sulfonate esters, such as tosylates, mesylates, or triflates, by reacting with the corresponding sulfonyl chloride or anhydride. ub.edu These sulfonate esters are excellent leaving groups, even more reactive than halides in some cases. vanderbilt.edu
Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).
Advanced transformations can further expand the chemical space around the this compound core. These can include cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, if a halide or triflate has been installed at the 7-position. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively, enabling the introduction of aryl, heteroaryl, or amino substituents.
Rational Design and Preparation of Libraries of this compound Analogs and Derivatives
The rational design of analog libraries of this compound is guided by structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for a desired biological activity.
The synthesis of such libraries often employs combinatorial chemistry and parallel synthesis techniques. A common approach is to start with a common intermediate, such as this compound, and then introduce diversity at specific positions. For example, a library of ethers could be generated by reacting the parent compound with a variety of alkyl halides. Similarly, a library of esters could be prepared by reacting it with a range of acyl chlorides or carboxylic acids.
The Fischer indole synthesis is a versatile method for creating diverse indole cores that can be further elaborated. rsc.orgnih.gov By varying the starting phenylhydrazine (B124118) and ketone or aldehyde, a wide range of substituted indoles can be prepared. nih.gov This approach allows for the introduction of substituents on both the benzene and pyrrole rings of the indole nucleus.
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products. Mechanistic studies can involve a combination of experimental techniques and computational modeling.
For instance, in the context of N-acylation, mechanistic studies have shown that the base plays a critical role in the process. nih.gov In the reaction of indoles with thioesters, the absence of a base like Cs₂CO₃ results in no product formation, indicating its essential role in activating the indole nitrogen or the thioester. nih.gov
Isotope labeling studies can provide valuable insights into reaction mechanisms. For example, in the indolyl 1,3-heteroatom transposition of N-hydroxyindole derivatives, 18O labeling experiments revealed that the reaction proceeds through two competing pathways: a concerted mechanism and a dissociative mechanism. nih.gov The dominant pathway was found to be dependent on the electronic properties of the substrate. nih.gov
Kinetic studies can also be employed to determine reaction rates and elucidate the rate-determining step of a reaction. For example, the kinetics of the tautomerization of 1,3,4,7-tetramethylisoindole have been studied spectrophotometrically to understand the influence of pH on the transformation. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Dimethyl 1h Indol 7 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution and the solid state. For 1,3-Dimethyl-1H-indol-7-ol, various NMR experiments are employed to assign proton and carbon signals, establish through-bond and through-space correlations, and investigate solid-state properties.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the lone proton on the pyrrole (B145914) ring, the two methyl groups, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the indole (B1671886) ring system.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The signals are typically spread over a wider range than in ¹H NMR, with carbons attached to heteroatoms (N, O) appearing at lower fields. The presence of the two methyl groups, the hydroxyl-bearing aromatic carbon, and the other carbons of the indole core can be confirmed. mdpi.com
Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.8 | Singlet (s) | N/A |
| H-4 | ~6.9 | Doublet (d) | ~7.8 |
| H-5 | ~7.0 | Triplet (t) | ~7.8 |
| H-6 | ~6.7 | Doublet (d) | ~7.8 |
| 1-CH₃ | ~3.7 | Singlet (s) | N/A |
| 3-CH₃ | ~2.3 | Singlet (s) | N/A |
| 7-OH | Variable (broad s) | Broad Singlet (br s) | N/A |
Interactive Data Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125 |
| C-3 | ~112 |
| C-3a | ~128 |
| C-4 | ~115 |
| C-5 | ~121 |
| C-6 | ~110 |
| C-7 | ~145 |
| C-7a | ~130 |
| 1-CH₃ | ~31 |
| 3-CH₃ | ~10 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, primarily between protons on adjacent carbons. For this compound, COSY would show correlations between the neighboring aromatic protons H-4, H-5, and H-6, confirming their sequence on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals (e.g., correlating the H-4 signal to the C-4 signal).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting different parts of the molecule. For instance, correlations from the 1-CH₃ protons to carbons C-2 and C-7a would confirm the position of this N-methyl group. Similarly, correlations from the 3-CH₃ protons to C-2, C-3, and C-3a would verify its attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This technique is critical for determining stereochemistry and conformation. A key NOESY correlation would be expected between the protons of the 1-CH₃ group and the H-2 proton, as well as the H-7a proton, confirming their spatial proximity.
Solid-State NMR (ssNMR) provides insight into the structure and dynamics of materials in their solid form. researchgate.net For a compound like this compound, ssNMR is a powerful tool for studying polymorphism—the ability of a substance to exist in two or more crystalline forms. nih.govirispublishers.com Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish them because the NMR signals are highly sensitive to the local molecular environment in the crystal lattice. dur.ac.uk
By analyzing the ¹³C chemical shifts and using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), one can identify the number of unique molecules in the crystallographic asymmetric unit and detect subtle differences in molecular conformation and intermolecular interactions, such as hydrogen bonding involving the 7-hydroxyl group. nih.gov These studies are crucial for understanding the supramolecular assembly and ensuring the consistency of the solid form of the compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound (C₁₀H₁₁NO), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass.
Interactive Data Table: HRMS Data for this compound
| Ion Species | Chemical Formula | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | C₁₀H₁₂NO⁺ | 162.0913 | Typically within 5 ppm |
| [M+Na]⁺ | C₁₀H₁₁NNaO⁺ | 184.0733 | Typically within 5 ppm |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). unt.eduuab.edu The resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the structure of the precursor ion. nih.gov
The fragmentation of the protonated this compound ([M+H]⁺, m/z 162.09) would likely involve characteristic losses related to the indole core and its substituents. A common fragmentation pathway for indoles is the loss of small, stable molecules.
Interactive Data Table: Plausible MS/MS Fragmentation for [C₁₀H₁₁NO + H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Fragment Structure |
| 162.09 | CH₃• (Methyl radical) | 147.07 | Loss of one of the methyl groups |
| 162.09 | H₂O (Water) | 144.08 | Loss of the hydroxyl group and a proton |
| 147.07 | CO (Carbon monoxide) | 119.07 | Subsequent fragmentation after methyl loss |
Analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the presence and location of the methyl and hydroxyl groups on the indole scaffold. scirp.org
Advanced Ionization Techniques (e.g., NALDI/SALDI) for Compound Characterization
Advanced ionization techniques are crucial for the mass spectrometric analysis of molecules that are challenging to ionize using conventional methods. For a compound like this compound, techniques such as Nanostructure-Assisted Laser Desorption/Ionization (NALDI) and Surface-Assisted Laser Desorption/Ionization (SALDI) offer significant advantages. These methods are variations of Matrix-Assisted Laser Desorption/Ionization (MALDI) but operate without the organic matrix, which can interfere with the analysis of small molecules in the low mass range.
NALDI/SALDI techniques utilize nanostructured surfaces (e.g., silicon, porous materials, or metal nanoparticles) to absorb laser energy and facilitate the desorption and ionization of the analyte. This "matrix-free" approach leads to cleaner mass spectra with reduced background noise, making it highly suitable for the characterization of small molecules like indole derivatives. The high sensitivity of these methods allows for the detection of minute quantities of the compound, which is essential for metabolite identification or trace analysis. The precise mass measurements obtained can be used to confirm the elemental composition and identity of this compound and its potential derivatives or degradation products.
X-ray Crystallography of this compound and its Co-crystals/Salts
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While specific crystallographic data for this compound is not available in the provided search results, analysis of closely related indole structures, such as 1,3-Dimethyl-1H-indole-2-carbonitrile, provides insight into the expected structural characteristics. nih.govresearchgate.net
Determination of Crystal Structure and Intermolecular Interactions
The crystal structure of an indole derivative is determined by a variety of intermolecular forces. For this compound, the presence of the hydroxyl (-OH) group introduces the capacity for strong hydrogen bonding, which would likely be a dominant interaction in its crystal packing. This is in addition to other interactions common to indole rings.
Key intermolecular interactions expected in the crystal lattice of this compound include:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming O-H···N or O-H···O bonds with neighboring molecules. nih.gov
π–π Stacking: The aromatic indole ring system facilitates π–π stacking interactions, which are a significant packing force in many indole derivatives. nih.govresearchgate.net In related structures, centroid-to-centroid distances for these interactions are typically around 3.5 Å. nih.gov
C-H···π Interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups interacting with the π-system of adjacent indole rings are also expected. nih.gov
The analysis of a related compound, 1,3-Dimethyl-1H-indole-2-carbonitrile, revealed a monoclinic crystal system. nih.govresearchgate.net It is plausible that this compound could crystallize in a similar system, though the specific space group and unit cell parameters would be unique.
Table 1: Crystallographic Data for the Related Compound 1,3-Dimethyl-1H-indole-2-carbonitrile
| Parameter | Value nih.govresearchgate.net |
| Chemical Formula | C₁₁H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.8066 (18) |
| b (Å) | 15.359 (3) |
| c (Å) | 13.480 (3) |
| β (°) | 95.67 (3) |
| Volume (ų) | 1814.4 (7) |
| Z | 8 |
Studies on Polymorphism and Solvate Forms
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. Indole-based compounds are known to exhibit polymorphism and form solvates (crystals containing solvent molecules). For instance, the anti-inflammatory drug indomethacin (B1671933) has multiple known polymorphs and forms solvates with various solvents like tetrahydrofuran (B95107) and benzene. researchgate.net
Given its functional groups, this compound has the potential to exhibit similar behavior. Crystallization from different solvents or under varying conditions (e.g., temperature, pressure) could lead to the isolation of different polymorphs or solvates. Characterizing these forms is essential for understanding the compound's fundamental physicochemical properties and ensuring reproducibility in its application. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and differentiate between these solid forms.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing molecular structure. northwestern.eduhoriba.com These two techniques are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. northwestern.edu
For this compound, IR and Raman spectra would provide a unique "fingerprint," allowing for its unambiguous identification. The key functional groups—hydroxyl, N-methyl, C-methyl, and the indole ring—would give rise to characteristic vibrational bands. spectroscopyonline.comiitm.ac.in
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |
| O-H Stretch | ~3600-3200 (broad) | IR (strong), Raman (weak) | Position and shape are sensitive to hydrogen bonding. mdpi.com |
| Aromatic C-H Stretch | ~3100-3000 | IR (medium), Raman (strong) | Characteristic of the indole ring. mdpi.com |
| Aliphatic C-H Stretch | ~2970-2850 | IR (strong), Raman (strong) | From the N-CH₃ and C-CH₃ groups. |
| C=C Aromatic Ring Stretch | ~1600-1450 | IR (variable), Raman (strong) | Multiple bands are expected for the indole ring system. montclair.edu |
| C-N Stretch | ~1360-1250 | IR (medium), Raman (medium) | Associated with the pyrrole part of the indole ring. |
| C-O Stretch (Phenolic) | ~1260-1180 | IR (strong), Raman (medium) | Characteristic of the hydroxyl group attached to the aromatic ring. |
| Aromatic C-H Bend | ~900-675 | IR (strong), Raman (variable) | Out-of-plane bending bands are useful for substitution pattern analysis. |
Furthermore, conformational analysis can be performed by studying subtle shifts in vibrational frequencies. mdpi.comiu.edu.saresearchgate.net For a molecule with rotatable bonds, different conformers may coexist. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational spectra of different possible conformers. mdpi.com By comparing the calculated spectra with the experimental IR and Raman data, the most stable conformation of this compound in a given state (solid, solution) can be determined. mdpi.comdoi.org
Chromatographic Method Development for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of indole derivatives due to its high resolution and sensitivity. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Method Optimization
Developing a robust HPLC method for this compound is crucial for quantifying its purity and for isolating it from reaction mixtures or natural extracts. The optimization process involves systematically adjusting various parameters to achieve good peak shape, resolution, and a reasonable run time.
A typical reversed-phase HPLC (RP-HPLC) method would be the starting point. Key parameters to optimize include:
Stationary Phase (Column): A C18 column is commonly used for indole derivatives, providing good retention and separation based on hydrophobicity. researchgate.netnih.gov Column dimensions (length, internal diameter) and particle size affect efficiency and backpressure.
Mobile Phase: A mixture of an aqueous solvent (e.g., water, often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities. nih.gov
Flow Rate: A typical analytical flow rate is around 1.0 mL/min, which can be adjusted to optimize the balance between resolution and analysis time. nih.gov
Detection: The indole ring contains a strong chromophore, making UV-Vis detection highly effective. Based on the UV absorbance of the indole scaffold, a detection wavelength around 280 nm is generally appropriate. nih.gov A photodiode array (PDA) detector can be used to acquire full UV spectra for peak purity analysis.
Column Temperature: Maintaining a constant column temperature (e.g., 25-40 °C) ensures reproducible retention times.
The validation of the developed method would involve assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is suitable for its intended purpose. researchgate.net
Table 3: Example HPLC Method Parameters for an Indole Derivative
| Parameter | Condition nih.gov |
| Instrument | High-Performance Liquid Chromatography system |
| Column | C18 (e.g., 75 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 5-20 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar molecules such as this compound can be challenging due to the presence of the hydroxyl (-OH) group. This functional group can cause poor chromatographic peak shape and low volatility, hindering efficient analysis. To overcome these limitations, derivatization is an essential step. mdpi.com
The most common derivatization strategy for compounds containing hydroxyl groups is silylation. nih.gov This process involves replacing the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are typically used. nih.gov The resulting TMS ether is significantly more volatile and less polar, making it highly suitable for GC-MS analysis.
The derivatization reaction is as follows: this compound + BSTFA → 7-(trimethylsilyloxy)-1,3-Dimethyl-1H-indole
Once derivatized, the sample is injected into the GC-MS system. The separation occurs on a capillary column, typically with a nonpolar stationary phase. The mass spectrometer then ionizes the eluted molecules, most commonly through electron ionization (EI), causing them to fragment in a reproducible manner. chemguide.co.uk The resulting mass spectrum serves as a "molecular fingerprint" for identification.
The mass spectrum of the silylated derivative of this compound is expected to show a prominent molecular ion (M⁺) peak. The fragmentation pattern will be characteristic of the 1,3-dimethylindole (B1617634) core and the trimethylsilyl group. Based on the known fragmentation of similar indole structures, key fragments would likely arise from the loss of a methyl radical (M⁺ - 15) from the TMS group or the indole core, followed by other characteristic losses. nist.govscirp.org The mass spectrum of the closely related compound 1,3-dimethyl-1H-indole shows a strong molecular ion peak at m/z 145 and a primary fragment at m/z 130, corresponding to the loss of a methyl group. nist.gov
| Compound | Molecular Weight (g/mol) | Expected Molecular Ion (M⁺) (m/z) | Predicted Key Fragment Ions (m/z) |
|---|---|---|---|
| This compound | 161.21 | 161 | 146 (M-CH₃)⁺, 133 (M-CO)⁺, 118 |
| 7-(trimethylsilyloxy)-1,3-Dimethyl-1H-indole | 233.38 | 233 | 218 (M-CH₃)⁺, 144, 73 [Si(CH₃)₃]⁺ |
Chiral Chromatography for Enantiomeric Purity Determination (if applicable)
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains at least one stereocenter, typically a carbon atom bonded to four different groups.
The applicability of this technique is entirely dependent on the molecular structure of the compound . The structure of this compound consists of a planar indole ring system substituted with two methyl groups and one hydroxyl group. There are no chiral centers or elements of axial chirality within the molecule. The molecule possesses a plane of symmetry and is therefore achiral.
Since this compound is an achiral compound, it does not exist as a pair of enantiomers. Consequently, chiral chromatography for the determination of enantiomeric purity is not applicable .
UV-Visible and Fluorometric Spectroscopic Analytical Approaches
The indole ring system is an intrinsic chromophore and fluorophore, making UV-Visible absorption and fluorescence spectroscopy valuable tools for the analysis of this compound. The spectroscopic properties are governed by electronic transitions within the indole nucleus, primarily the ¹Lₐ and ¹Lₑ states. nih.gov The positions and intensities of these transitions are sensitive to the nature and position of substituents on the ring and the polarity of the solvent. rsc.orgcore.ac.uk
UV-Visible Spectroscopy
The UV absorption spectrum of indole derivatives typically shows two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions. The hydroxyl group at the 7-position and the methyl groups at the 1- and 3-positions act as auxochromes, modifying the absorption profile compared to unsubstituted indole. The electron-donating nature of the hydroxyl group is expected to cause a bathochromic (red) shift in the absorption maxima. nih.gov
| Compound (Analogue) | Solvent | λmax ¹Lₐ (nm) | λmax ¹Lₑ (nm) |
|---|---|---|---|
| 6-Hydroxyindole (B149900) | Cyclohexane (B81311) | ~267 | ~301 |
| 5-Hydroxyindole (B134679) | Cyclohexane | ~270 | ~308 |
Fluorometric Spectroscopy
Indole derivatives are known for their fluorescent properties, a characteristic famously utilized in the study of the amino acid tryptophan. The fluorescence emission of this compound is expected to be strong, with excitation and emission wavelengths influenced by the substituents and solvent environment. The solvent polarity has a significant effect, with more polar solvents typically causing a larger Stokes shift (the difference between the absorption and emission maxima) due to the stabilization of the more polar ¹Lₐ excited state. nih.gov
The fluorescence emission of 6-hydroxyindole in cyclohexane has a maximum at 304 nm, showing a very small Stokes shift, which is characteristic of emission from the ¹Lₑ state in a hydrophobic environment. nih.gov In contrast, 5-hydroxyindole in the same solvent emits at a longer wavelength of 325 nm. nih.gov These data suggest that the fluorescence of this compound would be highly dependent on the solvent used for analysis.
| Compound (Analogue) | Solvent | Excitation λmax (nm) | Emission λmax (nm) |
|---|---|---|---|
| 6-Hydroxyindole | Cyclohexane | 284 | 304 |
| 5-Hydroxyindole | Cyclohexane | 300 | 325 |
Computational and Theoretical Investigations of 1,3 Dimethyl 1h Indol 7 Ol
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
No specific Density Functional Theory (DFT) studies on 1,3-Dimethyl-1H-indol-7-ol have been found in the current scientific literature. Such studies would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to calculate optimized molecular geometry, electronic properties (such as dipole moment and polarizability), and reactivity descriptors (such as chemical hardness, softness, and electrophilicity index).
Ab Initio Methods for High-Accuracy Predictions
There are currently no published research articles that employ high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for high-accuracy predictions of the properties of this compound. These methods, while computationally expensive, are the gold standard for obtaining precise theoretical data on molecular systems.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding the electronic transition properties and the regions of a molecule most likely to participate in chemical reactions as electron donors (HOMO) or acceptors (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
No studies detailing the Molecular Electrostatic Potential (MEP) mapping of this compound are available. An MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is invaluable for predicting how the molecule will interact with other chemical species.
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Energy Landscapes
A systematic conformational analysis and the generation of potential energy landscapes for this compound have not been documented. Such investigations would involve exploring the different possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. This is often achieved through computational methods that scan rotational degrees of freedom within the molecule to identify low-energy conformers and the energy barriers between them.
Solvent Effects on Molecular Properties and Reactivity
The influence of solvents on the molecular properties and reactivity of a compound like this compound is a critical area of computational study. Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key phenomenon investigated. For indole (B1671886) derivatives, electronic spectra are known to be highly sensitive to the solvent environment, particularly fluorescence spectra researchgate.net.
Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents. These calculations can predict how properties like electronic absorption maxima (λmax), dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO) would change in various media (e.g., polar protic, polar aprotic, and nonpolar solvents). For instance, studies on similar molecules like 7-hydroxyflavone have used DFT methods to analyze spectral shifts, indicating that both non-specific dipolar interactions and specific hydrogen bonding capabilities of the solvent play significant roles mdpi.comnih.gov. While no specific data exists for this compound, a hypothetical analysis would likely reveal significant bathochromic (red) or hypsochromic (blue) shifts in its UV-Vis spectra depending on the solvent's polarity and its ability to form hydrogen bonds with the 7-hydroxyl group.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which is invaluable for structure elucidation and characterization.
NMR Chemical Shifts: Density Functional Theory (DFT) is a primary method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts nih.gov. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for these calculations nih.gov. A typical computational workflow involves optimizing the molecule's 3D geometry and then calculating the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be high, often with a mean absolute error of less than 0.20 ppm for ¹H shifts when compared to experimental data, though this depends on the functional and basis set used github.io. For this compound, such calculations would provide predicted shifts for each unique proton and carbon atom, aiding in the interpretation of experimental spectra.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra mdpi.com. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). For indole derivatives, these transitions are sensitive to substitution patterns and solvent effects researchgate.netnih.govresearchgate.net. A TD-DFT calculation for this compound would yield a theoretical UV-Vis spectrum, identifying the key absorption bands.
A hypothetical table of predicted NMR shifts for this compound is presented below for illustrative purposes, as actual calculated data is unavailable.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C2 | 123.5 | 6.5 |
| C3 | 110.0 | - |
| C3-CH₃ | 12.0 | 2.3 |
| C3a | 128.0 | - |
| C4 | 115.0 | 6.9 |
| C5 | 120.0 | 7.1 |
| C6 | 118.0 | 6.8 |
| C7 | 150.0 | - |
| C7a | 135.0 | - |
| N1-CH₃ | 32.0 | 3.7 |
| O7-H | - | 5.5 |
| Note: This data is illustrative and not based on actual calculations for this compound. |
Reaction Mechanism Elucidation through Computational Methods
Computational methods are essential for elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally. For indole synthesis and reactions, DFT calculations have been used to study various mechanisms, such as copper-catalyzed cyclizations and atmospheric oxidation pathways nih.govcopernicus.orgresearchgate.net.
For a molecule like this compound, computational studies could investigate its synthesis, potential metabolic pathways, or its role in cycloaddition reactions. By mapping the potential energy surface, researchers can identify the lowest-energy pathway for a given transformation, calculate activation barriers, and determine whether a reaction is likely to be kinetically or thermodynamically controlled nih.govresearchgate.net. Such studies provide a fundamental understanding of the molecule's reactivity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights
QSAR and QSPR models are mathematical relationships that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively jocpr.comresearchgate.net. These models are widely used in drug discovery to predict the activity of new compounds and to understand the structural features essential for that activity orientjchem.orgnih.govnih.gov.
Development of Predictive Models for Biological Interaction Mechanisms
To develop a QSAR model for a series of compounds including this compound, one would first need a dataset of structurally related molecules with measured biological activity (e.g., enzyme inhibition IC₅₀ values). Computational software would then be used to calculate molecular descriptors for each compound. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates the descriptors to the activity espublisher.commdpi.com. A robust QSAR model can then be used to predict the activity of untested molecules and highlight which molecular features are most important for the desired biological interaction.
Computational Prediction of Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the foundation of any QSAR/QSPR study. There are thousands of descriptors that can be calculated, categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical orientjchem.orgresearchgate.net.
| Descriptor Category | Example Descriptors for this compound (Hypothetical Values) |
| Constitutional | Molecular Weight (175.22 g/mol ), Atom Count (23) |
| Topological | Wiener Index, Balaban J index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electrostatic | Dipole Moment, Polarizability |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Hardness |
| Note: This data is illustrative and not based on actual calculations for this compound. |
Virtual Screening and Ligand Design Studies for Target Interaction Analysis
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme jetir.orgnih.gov.
If a biological target for this compound were identified, structure-based virtual screening could be performed. This involves docking the 3D structure of the compound into the binding site of the target protein. Docking algorithms predict the binding conformation and estimate the binding affinity (docking score) mdpi.com. This analysis reveals key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. These insights are crucial for ligand design, where the structure of this compound could be computationally modified to improve its binding affinity and selectivity for the target, guiding the synthesis of more potent derivatives acs.orgfrontiersin.org.
Biological and Mechanistic Studies of 1,3 Dimethyl 1h Indol 7 Ol Pre Clinical, in Vitro, Mechanistic Focus
Interactions with Biomolecular Targets and Pathways (Mechanistic Investigations)
Mechanistic investigations into how a compound interacts with biological targets are foundational to understanding its potential pharmacological profile. For 1,3-Dimethyl-1H-indol-7-ol, specific data on its interaction with biomolecular targets and pathways are not available in published literature. The following subsections outline key areas where such investigations would be necessary.
Receptor Binding Studies and Affinities (e.g., GPCRs, Serotonin/Dopamine Receptors)
There are no published receptor binding assays or affinity studies for this compound.
The indole (B1671886) scaffold is a well-known privileged structure in medicinal chemistry and is present in many compounds that bind to G-protein coupled receptors (GPCRs). Specifically, various indole derivatives have been investigated for their affinity to serotonin (5-HT) and dopamine (D) receptors. For instance, certain synthetic indole derivatives show high affinity for 5-HT1A and 5-HT2A receptors. nih.gov Other related molecules have been designed to target D2 and D3 dopamine receptors. nih.govmdpi.com However, without direct experimental data, the binding profile of this compound at these or any other receptors remains unknown.
Enzyme Inhibition or Activation Mechanisms (e.g., Tubulin Polymerization, Cyclooxygenase)
No specific studies detailing the effects of this compound on enzyme activity, including tubulin polymerization or cyclooxygenase (COX) inhibition, have been reported.
Many synthetic molecules with an indole core structure have been identified as inhibitors of tubulin polymerization, a key mechanism for anticancer agents. semanticscholar.orgnih.govnih.gov These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. dntb.gov.uamdpi.com Similarly, the indole structure is central to several non-steroidal anti-inflammatory drugs (NSAIDs), like Indomethacin (B1671933), which function by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov Numerous studies have explored other indole derivatives as selective COX-2 inhibitors. nih.govresearchgate.net Despite these precedents, it has not been experimentally determined whether this compound possesses any of these enzyme-inhibiting capabilities.
Modulation of Protein-Protein Interactions
There is no available research on the ability of this compound to modulate protein-protein interactions (PPIs).
Targeting PPIs is an emerging strategy in drug discovery for various diseases. ajwilsonresearch.comnih.govnih.gov Small molecules can act as either inhibitors or stabilizers of these interactions. researchgate.net Given that the indole nucleus is a versatile scaffold, it is plausible that derivatives could be designed to fit into the pockets at protein-protein interfaces, but no such role has been investigated or established for this compound.
Ligand-Protein Co-crystallization Studies for Binding Site Elucidation
No ligand-protein co-crystallization studies involving this compound have been published. X-ray crystallography of a ligand bound to its protein target is the definitive method for elucidating the precise binding site and molecular interactions. While crystal structures for other indole derivatives in complex with targets like tubulin have been resolved, providing valuable structural insights for that class of compounds, similar data for this compound is absent. dntb.gov.ua
Cellular Pathway Modulation
Information regarding the effects of this compound on cellular pathways is not present in the scientific literature.
Effects on Signal Transduction Cascades (e.g., Kinase Pathways)
The specific effects of this compound on signal transduction cascades, such as kinase pathways, have not been documented.
Indole-containing compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to modulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cancer cell growth and survival. nih.gov However, these compounds are structurally distinct from this compound, and it cannot be assumed that it would have similar effects on these or other kinase-mediated signaling cascades.
Due to the lack of available experimental data for this compound, no data tables can be generated.
Induction or Inhibition of Specific Apoptotic Mechanisms
Indole derivatives are widely recognized for their ability to induce apoptosis, a form of programmed cell death, in various cancer cell lines. nih.gov The mechanisms underlying this pro-apoptotic activity are multifaceted and often involve the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.
Studies on synthetic benzoindole derivatives have demonstrated their capacity to induce apoptosis in colon cancer cells (HT-29). researchgate.net Mechanistic investigations revealed a significant increase in the activity of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7) upon treatment. researchgate.net Caspase-8 is a key mediator of the extrinsic (death receptor-mediated) pathway, while caspase-9 is central to the intrinsic (mitochondrial) pathway. The activation of both indicates that indole compounds can trigger apoptosis through multiple signaling cascades. This is further supported by observations of chromatin condensation and nuclear fragmentation, which are hallmark features of apoptosis. mdpi.com
Furthermore, certain indolyl-chalcone derivatives have been shown to induce apoptosis even in cisplatin-resistant mesothelioma cells. nih.gov Their mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest and subsequent activation of the apoptotic cascade, confirmed by the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), a key substrate for active caspase-3. nih.gov Other research on diindolylmethane (DIM) derivatives, which share a core indole structure, found they are effective inducers of apoptosis in murine lymphoma cells. researchgate.net These findings collectively suggest that compounds based on the indole scaffold, such as this compound, likely possess pro-apoptotic properties by targeting fundamental cellular processes like caspase activation and microtubule dynamics. nih.govnih.govresearchgate.net
Influence on Gene Expression and Transcriptional Regulation Mechanisms
The indole nucleus is a privileged scaffold that can interact with various biological targets, leading to significant changes in gene expression and transcriptional regulation. Preclinical studies on indole derivatives have highlighted their ability to modulate signaling pathways crucial for cell survival and proliferation.
A prominent example is the effect of Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), on the expression of Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1). nih.gov NAG-1 is a member of the transforming growth factor-beta (TGF-β) superfamily and is associated with pro-apoptotic and anti-tumorigenic activities. In human colorectal cancer cells, both I3C and DIM have been shown to up-regulate the expression of NAG-1. nih.gov Further investigation into the mechanism revealed that DIM-induced NAG-1 expression may be mediated by the activating transcription factor 3 (ATF3), which is induced earlier than NAG-1, suggesting a direct regulatory role. nih.gov
Beyond cancer, indole itself has been identified as a signaling molecule in bacteria, capable of inducing the expression of a wide array of genes, including those responsible for xenobiotic export. nih.gov In Escherichia coli, indole triggers the expression of multidrug exporter genes like acrD and mdtA through the activation of two-component signal transduction systems, such as BaeSR and CpxAR. nih.gov While the context is different, this demonstrates the fundamental ability of the indole structure to act as a signaling molecule that can initiate complex transcriptional responses. These findings suggest that this compound could similarly influence cellular behavior by altering the expression of critical genes involved in cell fate decisions.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Systematic reviews of 7-azaindole analogs, which replace a carbon with a nitrogen in the benzene (B151609) portion of the indole ring, have identified key positions for modification to enhance anticancer activity. nih.gov Positions 1 (the nitrogen atom), 3, and 5 are frequently cited as the most active sites for substitution. Modifications at these positions with alkyl groups, aryl carboxamides, or other heterocyclic rings have proven to be successful strategies for developing novel and potent anticancer agents. nih.gov
In other classes of indole derivatives, such as indolo[1,2-b]isoquinolines, SAR analysis has shown that the introduction of both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., fluorine, chlorine) substituents can enhance inhibitory activity against enzymes like α-glucosidase. nih.gov The specific position of the substituent is critical; for instance, a methyl group at the 3-position of a phenyl ring substituent conferred better activity than methyl groups at other positions. nih.gov This highlights that the relationship between electronic properties and activity is not always linear and depends on specific interactions within the target's binding site.
Table 1: Summary of General Structure-Activity Relationship (SAR) Findings for Bioactive Indole Scaffolds
| Position on Indole Ring | Type of Substitution | Resulting Biological Effect | Reference |
|---|---|---|---|
| Position 1 (N-H) | Alkylation, Arylation | Often modulates potency and selectivity. N-H can act as a hydrogen bond donor. | nih.govnih.gov |
| Position 3 | Various functional groups | A key site for modification. Substituents can significantly impact anticancer and antiviral activity. | nih.govnih.gov |
| Position 5 | Halogens, Alkyl groups | Introduction of small groups can enhance potency. A common site for diversification. | nih.gov |
| Benzene Ring (Positions 4, 5, 6, 7) | Electron-donating or -withdrawing groups | Influences electronic properties and binding interactions, affecting enzyme inhibition. | nih.gov |
Systematic Modification of the this compound Scaffold and Derivative Libraries
While specific derivative libraries for this compound are not documented in the available literature, a systematic modification approach can be hypothesized based on established SAR principles for the indole scaffold. The goal of creating such a library would be to explore the chemical space around the parent molecule to identify derivatives with improved activity, selectivity, or metabolic stability.
A rational approach would involve modifying the three key functional areas of the molecule:
N1-Methyl Group: This position could be varied with larger alkyl groups (ethyl, propyl) or substituted with benzyl (B1604629) or other aryl groups to probe for additional hydrophobic or π-stacking interactions within a target binding pocket. Removal of the methyl group to restore the N-H could introduce a hydrogen bond donor capability.
C3-Methyl Group: The C3 position is a critical site for activity in many indole compounds. nih.gov The methyl group could be replaced with other small alkyl groups, or functionalized to introduce linkers for attaching larger chemical moieties.
C7-Hydroxyl Group: The phenolic hydroxyl group is a key feature, likely acting as a hydrogen bond donor and/or acceptor. It could be converted to a methoxy ether to assess the importance of the hydrogen-bonding capability versus steric bulk. Alternatively, it could be used as a handle for conjugation or further functionalization.
By systematically synthesizing combinations of these modifications, a diverse library of derivatives could be generated for screening in relevant biological assays, thereby mapping the SAR for this specific indole scaffold.
Elucidation of Key Pharmacophoric Elements and Their Contributions to Mechanism
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For indole derivatives, pharmacophore models have been developed to understand their interaction with various targets. mdpi.comnih.gov
Typically, these models for bioactive indoles include a combination of the following features:
Hydrophobic/Aromatic Regions: The indole ring system itself provides a large, flat hydrophobic surface that is crucial for binding, often through π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the target protein. mdpi.com
Hydrogen Bond Acceptors (HBA): The nitrogen atom in the indole ring can act as a hydrogen bond acceptor. In the case of this compound, the oxygen of the 7-hydroxyl group is a potent HBA.
Hydrogen Bond Donors (HBD): The proton of the 7-hydroxyl group serves as a critical hydrogen bond donor, enabling strong, directional interactions with residues like aspartate, glutamate, or serine in a binding site. researchgate.net
The specific spatial arrangement of these elements is what determines target affinity and selectivity. For instance, in a kinase inhibitor pharmacophore, the distance and geometry between the aromatic indole core (hydrophobic feature), the N1-position, and a hydrogen-bonding group like the 7-hydroxyl would be critical for fitting into the ATP-binding pocket and forming key interactions that lead to inhibition.
In Vitro Biotransformation and Metabolism Studies
In vitro metabolism studies are essential in preclinical drug discovery to predict the metabolic fate of a compound in vivo. These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes. news-medical.net
The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) family, which are abundant in hepatic microsomes. gpnotebook.com In vitro studies with indole have shown that it undergoes oxidation catalyzed by these enzymes. Specifically, the conversion of indole to indoxyl (3-hydroxyindole) in rat and human liver microsomes is primarily mediated by the CYP2E1 isoform. nih.govnih.gov This demonstrates that hydroxylation is a major metabolic pathway for the core indole structure.
For more complex indole derivatives, such as synthetic cannabinoids, in vitro studies using pooled human liver microsomes (pHLM) have identified multiple biotransformation pathways. mdpi.com These include hydroxylation at various positions on the indole ring and alkyl side chains, as well as amide hydrolysis of substituents. mdpi.comresearchgate.net
Hepatic Microsomal Stability and Metabolite Identification Pathways
Hepatic microsomal stability assays are used to determine the rate at which a compound is metabolized by liver enzymes. A compound with high metabolic stability will have a longer half-life and potentially greater bioavailability.
For a compound like this compound, several metabolic pathways can be predicted based on the metabolism of related structures:
Oxidation: The indole ring and the methyl groups are susceptible to further oxidation (hydroxylation) by CYP enzymes.
Demethylation: N-demethylation at the 1-position and O-demethylation (if the hydroxyl were an ether) are common metabolic routes. Oxidation of the C3-methyl group to a hydroxymethyl and then a carboxylic acid is also possible.
Conjugation (Phase II Metabolism): The 7-hydroxyl group is a prime site for glucuronidation or sulfation. These conjugation reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), increase the water solubility of the compound to facilitate its excretion. nih.gov
Metabolite identification is typically performed using high-resolution mass spectrometry to detect and characterize the products formed after incubation with liver microsomes. The prevalence of metabolites from degradants over the parent substance has been noted in some cases, highlighting the complexity of biotransformation. nih.gov
Table 2: Predicted Metabolic Pathways for this compound in Hepatic Microsomes
| Metabolic Pathway | Description | Potential Metabolite(s) | Key Enzyme Family |
|---|---|---|---|
| Oxidation | Addition of a hydroxyl group to the indole ring or methyl groups. | Dihydroxy-dimethyl-indole, Hydroxymethyl-derivatives | Cytochrome P450 (e.g., CYP2E1, CYP1A2) |
| N-Demethylation | Removal of the methyl group from the N1 position. | 3-Methyl-1H-indol-7-ol | Cytochrome P450 |
| Glucuronidation | Conjugation of glucuronic acid to the 7-hydroxyl group. | 1,3-Dimethyl-1H-indol-7-yl glucuronide | UGTs |
| Sulfation | Conjugation of a sulfate group to the 7-hydroxyl group. | 1,3-Dimethyl-1H-indol-7-yl sulfate | SULTs |
Role of Specific Cytochrome P450 Enzymes (CYPs) in Compound Transformation
Direct metabolic studies on this compound are not extensively available in the current scientific literature. However, the metabolism of structurally related indole compounds, particularly methylated indoles and indolines, has been investigated, providing insights into the potential biotransformation pathways for this compound. The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the phase I metabolism of a vast array of xenobiotics, including many indole derivatives. mdpi.com
Research on other indole-containing molecules suggests that CYP enzymes, particularly isoforms like CYP3A4, are often involved in their metabolism. nih.gov For instance, studies on the related compound indoline have shown that it is efficiently aromatized to indole by human liver microsomes, with CYP3A4 exhibiting the highest activity in this novel "aromatase" process. nih.gov This transformation proceeds via a dehydrogenation pathway. nih.gov
Furthermore, the metabolism of 3-substituted indoles, such as 3-methylindole, is known to be catalyzed by cytochrome P450 enzymes, leading to the formation of reactive electrophilic intermediates like 3-methyleneindolenine. nih.govutah.edu This bioactivation is a dehydrogenation process, and mechanistic studies using stable isotope techniques have indicated that hydrogen atom abstraction from the 3-methyl group is a critical and likely rate-limiting step in this P450-catalyzed reaction. nih.govacs.org
Given these precedents, it can be postulated that the metabolism of this compound would also be mediated by CYP enzymes. The presence of methyl groups at the 1 and 3 positions and a hydroxyl group at the 7 position suggests several potential sites for metabolic attack. Plausible metabolic pathways could include:
Oxidation of the methyl groups: CYP enzymes could hydroxylate one or both of the methyl groups, leading to the formation of alcohol metabolites.
Aromatic hydroxylation: Although the indole ring is already hydroxylated at the 7-position, further hydroxylation at other available positions on the benzene or pyrrole (B145914) ring is a possibility.
Dehydrogenation: Similar to 3-methylindole, the 3-methyl group of this compound could undergo dehydrogenation to form a reactive methyleneindolenine intermediate.
N-demethylation: The methyl group at the N1 position could be removed.
The specific CYP isoforms involved would require experimental determination, but based on the metabolism of other indoles, CYP3A4, and potentially other isoforms like those in the CYP1A and CYP2 families, would be strong candidates for investigation. mdpi.com
Pre-clinical Model System Investigations (Focus on Cellular and Molecular Mechanisms)
Mechanistic Studies in Cell Lines (e.g., Antiproliferative Mechanisms, Cytotoxicity Pathways)
While no studies have specifically reported on the antiproliferative or cytotoxic effects of this compound, the broader class of indole derivatives has been extensively investigated for its potential in cancer therapy. mdpi.commdpi.com Numerous synthetic and naturally occurring indole compounds have demonstrated significant activity against a variety of cancer cell lines. mdpi.commdpi.com The mechanisms underlying these effects are diverse and often depend on the specific substitutions on the indole scaffold. mdpi.com
Commonly observed antiproliferative mechanisms for indole derivatives include:
Cell Cycle Arrest: Many indole compounds have been shown to halt the progression of the cell cycle at various phases, such as G1 or G2/M, thereby preventing cancer cell division. nih.gov
Induction of Apoptosis: The programmed cell death pathway, or apoptosis, is a frequent target of indole-based anticancer agents. nih.gov This can be initiated through various signaling cascades within the cancer cells.
Inhibition of Tubulin Polymerization: Some indole derivatives, similar to the well-known vinca alkaloids, can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death. mdpi.com
For example, certain indole-aryl-amide derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). mdpi.com Some of these compounds exhibited potent activity, with IC50 values in the micromolar range. mdpi.com Another study on indole–isatin hybrids also reported significant in vitro antiproliferative activity against human cancer cell lines, with the most active compounds showing potency greater than the standard drug sunitinib. nih.gov
The cytotoxic potential of seco-Duocarmycin analogs, which contain an indole core, is influenced by substitution at the C5 position of the indole ring. nih.gov These compounds have shown potent activity against cell lines such as SK-MEL-2 (melanoma) and JEG-3 (choriocarcinoma). nih.gov
Given the structural similarity of this compound to these active compounds, it is plausible that it could also exhibit antiproliferative and cytotoxic properties. Mechanistic investigations in various cancer cell lines would be necessary to determine its specific effects on cell cycle progression, apoptosis induction, and other potential cellular targets.
Interactive Data Table: Cytotoxicity of Selected Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
| Indole-aryl-amide 2 | MCF7 | 0.81 |
| Indole-aryl-amide 2 | PC3 | 2.13 |
| Indole-aryl-amide 5 | HT29 | 2.61 |
| Indole-aryl-amide 5 | PC3 | 0.39 |
| Indole-aryl-amide 5 | Jurkat J6 | 0.37 |
| Indole-isatin hybrid 5o | - | 1.69 |
| Indole-isatin hybrid 5w | - | 1.91 |
| Sunitinib (reference) | - | 8.11 |
Data sourced from studies on related indole derivatives and presented for comparative purposes.
Investigating Cellular Uptake and Distribution Mechanisms in Model Systems
Specific studies on the cellular uptake and distribution of this compound are not currently available. However, the physicochemical properties of the molecule can provide some indication of its likely transport mechanism across cellular membranes. As a relatively small and lipophilic molecule, it is probable that this compound can readily cross cell membranes via passive diffusion. The lipophilicity, which can be influenced by the methyl and hydroxyl substitutions, is a key determinant for this mode of transport. For instance, the synthetic analog of Coenzyme Q10, Idebenone, which also possesses a substituted ring structure, is noted for its superior lipophilicity and cellular uptake. mdpi.com
The potential for carrier-mediated transport cannot be entirely ruled out without experimental data. Specific transporters for indole derivatives have not been extensively characterized, but the uptake of some related molecules, such as indole-3-acetic acid, is known to involve carrier proteins in certain biological systems.
To elucidate the precise mechanisms of cellular uptake and distribution for this compound, studies using radiolabeled compounds or fluorescent analogs in various cell lines would be required. These experiments could help determine the kinetics of uptake, whether the process is energy-dependent, and identify any specific transporters that may be involved.
Natural Occurrence and Biosynthetic Pathways of this compound or Related Metabolites
The natural occurrence of this compound has not been specifically documented in the available literature. However, the indole scaffold is a common structural motif in a vast number of natural products, known as indole alkaloids, which are found in a wide range of organisms including plants, fungi, bacteria, and marine invertebrates. nih.govnih.gov
The biosynthesis of almost all indole alkaloids originates from the amino acid tryptophan. nih.govyoutube.com A common early step in many biosynthetic pathways is the decarboxylation of tryptophan to form tryptamine. youtube.com Further modifications, such as methylation, are common. For example, the well-known psychedelic compound dimethyltryptamine (DMT) is formed from tryptamine through methylation, a reaction that utilizes S-adenosyl methionine (SAM) as a methyl group donor. youtube.com
The biosynthesis of a dimethylated indole such as this compound would likely proceed through a pathway involving tryptophan as the initial precursor. Key enzymatic steps would include:
Formation of the indole ring: This is derived directly from the tryptophan molecule.
Hydroxylation: An oxygenase, likely a cytochrome P450 monooxygenase, would be responsible for introducing the hydroxyl group at the 7-position of the indole ring.
Methylation: Two separate methylation events would be required, one at the N1 position and another at the C3 position. These reactions would be catalyzed by methyltransferase enzymes using SAM as the methyl donor.
The precise order of these steps would define the specific biosynthetic pathway. It is possible that methylation precedes or follows hydroxylation. While many indole alkaloids have been isolated, the specific substitution pattern of this compound is not commonly reported among naturally occurring compounds. Further screening of natural sources may yet reveal its presence.
Applications of 1,3 Dimethyl 1h Indol 7 Ol Beyond Direct Biological Activity
Role as a Key Intermediate in Complex Organic Synthesis
There is no specific information in the reviewed literature detailing the use of 1,3-Dimethyl-1H-indol-7-ol as a key intermediate in complex organic synthesis. Generally, indole (B1671886) derivatives are foundational in the synthesis of a vast array of complex molecules.
No published research specifically demonstrates the use of this compound for the construction of advanced heterocyclic systems. In principle, the indole nucleus, with its electron-rich nature, is a versatile precursor for synthesizing fused heterocyclic systems. The hydroxyl group at the 7-position and the methyl groups at the 1 and 3-positions would influence the regioselectivity of such reactions.
There is no documented evidence of this compound serving as a precursor for the synthesis of analogs of natural products or pharmaceuticals. Many natural products and drugs contain the indole core, and hydroxyindoles are often key intermediates in their synthesis. The specific substitution pattern of this compound would make it a candidate for preparing highly specific, targeted analogs, though such work has not been reported.
Potential in Materials Science and Polymer Chemistry
Specific applications of this compound in materials science and polymer chemistry have not been reported in the scientific literature. The general class of indole-containing molecules has been explored for these purposes due to their electronic properties.
There are no studies describing the use of this compound as a building block for functional polymers and dendrimers. Theoretically, the hydroxyl group could be functionalized to allow for its incorporation into a polymer backbone or as a pendant group, and the indole ring itself could impart specific electronic or self-assembly properties to the resulting material.
No research has been published on the role of this compound in organic electronic materials. The inherent fluorescence and electron-donating properties of the indole ring system make many of its derivatives suitable for applications in dyes, organic semiconductors, and optoelectronic devices. The specific impact of the 1,3-dimethyl and 7-hydroxy substitution on these properties has not been investigated.
Applications in Chemical Sensing and Diagnostics
There is a lack of information regarding the application of this compound in chemical sensing and diagnostics. Indole derivatives can be designed as fluorescent or colorimetric sensors, where the indole nitrogen or other positions on the ring can act as binding sites for analytes. The phenolic hydroxyl group at the 7-position could potentially serve as a recognition site for specific ions or molecules, but no such sensors based on this specific compound have been developed.
Development of Chemo-sensors for Specific Analytes or Ions
The indole core is a well-established platform for the design of chemosensors due to its electron-rich nature and the ability of the N-H proton to engage in hydrogen bonding. In the case of this compound, the presence of the hydroxyl group at the 7-position introduces an additional coordination site for analytes. This structural feature can be exploited for the development of selective chemosensors for various metal ions and anions.
The sensing mechanism of such indole-based chemosensors often relies on changes in their photophysical properties, such as fluorescence or color, upon binding with a target analyte. For instance, the coordination of a metal ion to the hydroxyl group and the indole nitrogen could lead to a significant shift in the emission spectrum or a change in fluorescence intensity, signaling the presence of the ion. Theoretical studies and experimental investigations on related indole derivatives have demonstrated their potential for detecting ions like mercury(II) and cyanide. While specific research on this compound as a chemosensor is limited, its structural similarity to known indole-based sensors suggests a high potential for this application.
Utilization as Fluorophores and Optical Probes
The inherent fluorescence of the indole ring system makes it a valuable scaffold for the development of fluorophores and optical probes. The photophysical properties of indole derivatives are sensitive to their local environment, including solvent polarity and the presence of quenchers or enhancers. The substitution pattern on the indole ring, such as the methyl groups at the 1 and 3-positions and the hydroxyl group at the 7-position in this compound, can be tuned to optimize its fluorescence quantum yield and emission wavelength.
These tailored fluorophores can be utilized as optical probes in various applications, including cellular imaging and environmental monitoring. By attaching specific recognition moieties to the this compound core, it is possible to create probes that selectively bind to and report on the presence of specific biomolecules or environmental pollutants. The change in the fluorescence signal upon binding would provide a sensitive and selective detection method.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of non-covalent interactions between molecules. Host-guest chemistry, a central concept in this field, focuses on the formation of complexes between a larger host molecule and a smaller guest molecule. The planar and aromatic nature of the indole ring in this compound makes it a suitable guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils.
The formation of host-guest complexes can significantly alter the physicochemical properties of this compound, such as its solubility, stability, and reactivity. For example, encapsulation of the indole derivative within the hydrophobic cavity of a cyclodextrin (B1172386) can protect it from degradation and enhance its bioavailability in aqueous environments. These interactions are driven by a combination of forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. The specific geometry and binding affinity of the host-guest complex would depend on the size and shape of both the host and the guest.
Catalytic Applications (e.g., as Ligands for Metal Catalysts or Organocatalysts)
The indole scaffold can be functionalized to act as a ligand for metal catalysts or as an organocatalyst itself. The nitrogen atom in the indole ring and the oxygen atom of the hydroxyl group in this compound can serve as coordination sites for metal ions, forming stable metal complexes. These complexes can exhibit catalytic activity in a variety of organic transformations.
Furthermore, chiral derivatives of this compound could be employed as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. In the realm of organocatalysis, the indole moiety can participate in various activation modes, facilitating reactions such as Friedel-Crafts alkylations and Michael additions. While the direct catalytic application of this compound has yet to be extensively explored, the versatility of the indole framework suggests its potential in this field.
Corrosion Inhibition Mechanisms
Organic molecules containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals, particularly in acidic media. This compound possesses these structural features, making it a promising candidate for corrosion protection. The mechanism of corrosion inhibition by such molecules typically involves their adsorption onto the metal surface.
This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the charged molecule, and chemisorption, which involves the formation of a coordinate-type bond between the lone pair of electrons on the heteroatoms and the vacant d-orbitals of the metal. The adsorbed layer of this compound would act as a barrier, isolating the metal surface from the corrosive environment and thereby reducing the rate of corrosion. The efficiency of inhibition would depend on factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.
Future Directions and Emerging Research Avenues for 1,3 Dimethyl 1h Indol 7 Ol
Development of Novel and Sustainable Synthetic Methodologies for Accessing Diverse Analogs
The future synthesis of analogs of 1,3-Dimethyl-1H-indol-7-ol will be heavily influenced by the principles of green and sustainable chemistry. beilstein-journals.org Traditional methods for creating indole (B1671886) derivatives, such as the Fischer indole synthesis, often require harsh conditions and generate significant waste. rsc.org Modern research is focused on developing methodologies that are more environmentally benign, efficient, and versatile. researchgate.netingentaconnect.com
Key sustainable approaches applicable to generating analogs of this compound include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and increase yields for indole synthesis, offering a rapid pathway to a library of analogs. tandfonline.comtandfonline.com
Multicomponent Reactions (MCRs): Innovative MCRs, such as those based on the Ugi reaction, allow for the assembly of complex indole structures from simple, readily available starting materials in a single step, improving atom economy. rsc.orgrsc.orgresearchgate.net
Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed under solvent-free conditions or without the need for a catalyst represents a significant advance in green chemistry. acs.orgnih.gov These methods reduce waste and simplify purification processes.
Use of Greener Solvents: When solvents are necessary, the focus is shifting towards the use of water or other environmentally friendly options. beilstein-journals.org
By applying these methodologies, researchers can efficiently create a diverse library of this compound analogs with modifications at the C2, C4, C5, and C6 positions, as well as variations of the N-methyl, C3-methyl, and C7-hydroxyl groups, to explore a wide chemical space.
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
Moving beyond traditional functionalization, future research will explore novel ways to modify the this compound scaffold. The existing substitutions at the N1 and C3 positions block common reactive sites, necessitating unconventional approaches to functionalize the indole core.
Emerging areas of interest include:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. bohrium.com This technique can be used to generate carbon-centered radicals for the functionalization of indoles, offering access to reactions that were previously challenging. nih.gov For this compound, this could enable selective alkylation or arylation at the C2, C4, C5, or C6 positions.
C–H Functionalization: Direct C–H bond activation is a highly sought-after transformation as it allows for the modification of a molecule's skeleton without pre-installed functional groups. acs.org For the this compound core, developing transition-metal-catalyzed methods for selective C–H functionalization would provide a direct route to novel analogs that would be difficult to access otherwise. mdpi.com
Enzymatic and Biomimetic Catalysis: Artificial enzymes and biomimetic catalysts offer the potential for highly selective transformations under mild, aqueous conditions. For instance, an artificial mini-enzyme containing manganese has been shown to selectively oxidize indoles at the C3 position to produce 3-oxindole derivatives. acs.org Exploring similar biocatalytic systems could uncover unique reactivity patterns for the this compound scaffold.
These advanced methods will allow chemists to decorate the indole core in previously inaccessible ways, leading to compounds with novel structures and potentially unique properties.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Deconstruct the target molecule into simpler, commercially available starting materials.
Suggest multiple synthetic pathways, ranked by feasibility, cost, or sustainability metrics.
Uncover non-intuitive reaction pathways that a human chemist might overlook.
This technology can significantly accelerate the design and execution of synthetic campaigns, making the production of diverse analog libraries more efficient.
Machine learning models are highly effective at identifying complex relationships between a molecule's structure and its properties (Structure-Activity Relationships, SAR). nih.govmdpi.com By training models on existing data for indole-containing compounds, researchers can predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual analogs of this compound before they are synthesized. researchgate.netnih.gov This in silico screening approach allows for:
Virtual Screening: Rapidly evaluating thousands of potential analogs to prioritize the most promising candidates for synthesis.
Lead Optimization: Guiding the modification of a lead compound to enhance desired properties (e.g., potency, selectivity) while minimizing undesired ones (e.g., toxicity).
This data-driven approach streamlines the drug discovery process, saving significant time and resources by focusing laboratory efforts on the most promising molecules.
Advanced Mechanistic Studies using High-Throughput Screening and Omics Technologies (e.g., Proteomics, Metabolomics)
Understanding how a molecule exerts its biological effects is crucial for its development. Future research on analogs of this compound will leverage advanced, large-scale biological techniques to elucidate their mechanisms of action.
High-Throughput Screening (HTS): Once a library of diverse analogs is synthesized, HTS allows for the rapid testing of these compounds against a wide range of biological targets. nih.gov HTS assays, often fluorescence-based, can quickly identify "hit" compounds that exhibit a desired biological activity. unl.eduakjournals.com
Proteomics: For bioactive compounds identified through HTS, proteomics techniques can be used to determine their molecular targets. By observing which proteins in a cell physically interact with the compound, researchers can identify the specific enzymes, receptors, or other proteins through which the molecule exerts its effect.
Metabolomics: This technology involves the comprehensive analysis of metabolites within a biological system. nih.gov By treating cells or organisms with an analog of this compound and analyzing the resulting changes in the metabolome, researchers can understand how the compound influences cellular pathways. nih.govmdpi.commdpi.com This is particularly relevant for indole derivatives, as many are involved in or mimic natural tryptophan metabolic pathways. uchicago.edu
Together, these technologies provide a holistic view of a compound's biological activity, moving from initial screening to a detailed understanding of its molecular mechanism.
Design of Next-Generation Indole Scaffolds with Tuned Mechanistic Properties
The ultimate goal of this multifaceted research is to move beyond serendipitous discovery and toward the rational design of next-generation indole scaffolds with precisely tailored properties. sciencedaily.comresearchgate.net By integrating the knowledge gained from the aforementioned avenues, researchers can design novel molecules based on the this compound framework with specific, pre-defined functions.
This design process involves:
Leveraging insights from mechanistic studies (Section 8.4) to understand the key structural features required for a desired biological effect.
Using computational models (Section 8.3) to predict how modifications to the indole scaffold will affect its properties.
Employing advanced and sustainable synthetic methods (Sections 8.1 and 8.2) to create these rationally designed molecules efficiently.
A key aspect of this is the ability to "tune" the electronic properties of the indole ring through the strategic placement of electron-donating or electron-withdrawing groups. nih.gov Such modifications can alter the molecule's absorption and emission spectra, making them suitable for applications as fluorescent probes, or modulate their binding affinity for a biological target. rsc.org This approach represents a shift from screening existing chemical space to creating new molecules designed for a specific purpose, opening up new frontiers for indole-based compounds in medicine and materials science. mdpi.comnih.govrsc.org
Information regarding the chemical compound “this compound” is not available in the public domain.
Extensive searches for scientific literature and data on the chemical compound This compound have yielded no specific results. The requested article on "Future Directions and Emerging Research Avenues" for this particular compound cannot be generated as there is no discernible existing research, synthesis data, or documented properties for it.
The search results did identify information on related but structurally distinct compounds, including:
1,3-Dimethyl-1H-indole : This compound lacks the hydroxyl group at the 7-position.
7-Hydroxyindole (B18039) derivatives : Research exists for more complex molecules containing a 7-hydroxyindole moiety, but not for the specific 1,3-dimethyl substituted version.
General Indole Synthesis and Applications : There is a vast body of literature on the synthesis and use of the broader indole class of compounds.
However, in strict adherence to the request to focus solely on This compound , no content can be produced. Generating an article on its potential applications without any foundational data would be speculative and scientifically unfounded. Therefore, the requested article cannot be provided.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 1,3-Dimethyl-1H-indol-7-ol?
- Methodological Answer : The compound is typically synthesized via indole functionalization. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, PEG-400:DMF solvent) has been employed for analogous indole derivatives . Key steps include:
- Catalyst selection : CuI (0.5–1.0 eq) facilitates efficient coupling.
- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) yields pure products (~35% yield).
- Safety : Ensure inert atmosphere for air-sensitive intermediates and use Na₂SO₄ for drying organic extracts .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Multi-modal characterization is critical:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify substituents (e.g., methyl groups at δ 3.76 ppm for methoxy ).
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight (e.g., m/z 335.1497 [M+H]⁺ for similar indoles) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Follow EPA guidelines for organic solvents and halogenated byproducts .
Advanced Research Questions
Q. How can researchers optimize low yields (e.g., 35%) in indole derivative synthesis?
- Methodological Answer : Yield improvement requires systematic analysis:
- Catalyst screening : Test Pd/C for hydrogenation (e.g., 3 h at room temperature) or alternative ligands (e.g., N-heterocyclic carbenes).
- Solvent optimization : Replace PEG-400:DMF with ionic liquids to enhance solubility.
- Reaction monitoring : Use TLC (e.g., Rf = 0.33 in ethyl acetate/hexane) to track intermediates and adjust reaction time .
Q. How are contradictions between spectroscopic and computational data resolved?
- Methodological Answer :
- Triangulation : Combine NMR, LC-QTOF-MS, and X-ray data to validate structural assignments .
- Computational validation : Density functional theory (DFT) predicts NMR chemical shifts and compares them to experimental data .
- Crystallographic refinement : SHELXL resolves discrepancies in bond lengths and angles via least-squares minimization .
Q. What advanced techniques are used to study the reactivity of this compound in catalysis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps.
- Mechanistic probes : Isotopic labeling (e.g., ¹³C-methyl groups) traces regioselectivity in alkylation reactions.
- Theoretical modeling : Molecular dynamics simulations predict steric effects of the indole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
